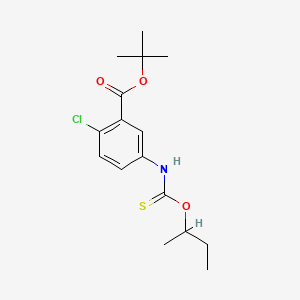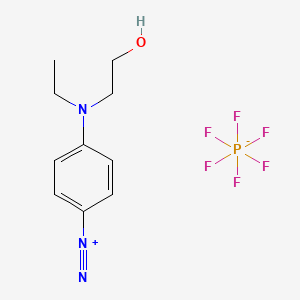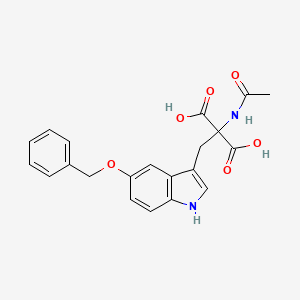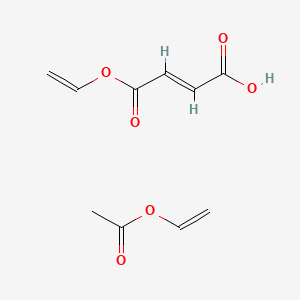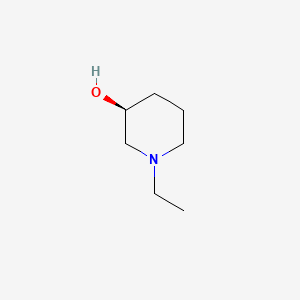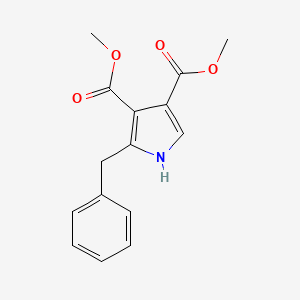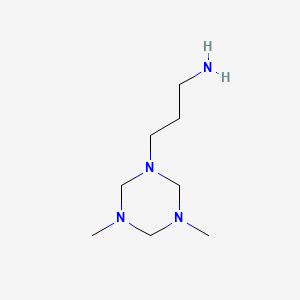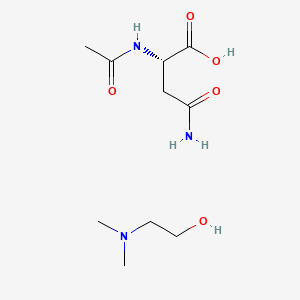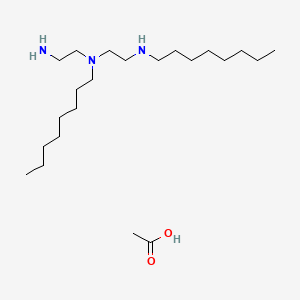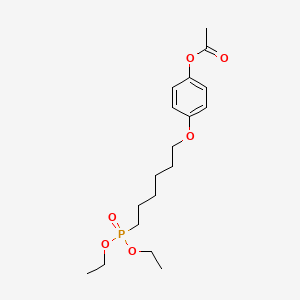
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is a complex organic compound with a unique structure that includes a phosphonic acid group, an acetyloxyphenoxy group, and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester typically involves multiple steps. One common method includes the esterification of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.
Reduction: This can result in the formation of phosphine compounds.
Substitution: This reaction can occur at the acetyloxy or phenoxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of esters or ethers.
Applications De Recherche Scientifique
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.
Medicine: This compound may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It can be used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The acetyloxyphenoxy group may also interact with biological molecules, affecting their function. The hexyl chain provides hydrophobic interactions, aiding in the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: This compound has a similar phosphonic acid group but with a phenyl group instead of the acetyloxyphenoxy and hexyl chain.
Diethyl phosphite: Another related compound with a simpler structure, lacking the acetyloxyphenoxy and hexyl groups.
Uniqueness
Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the acetyloxyphenoxy group and the hexyl chain distinguishes it from simpler phosphonic acid derivatives, offering unique properties for research and industrial applications.
Propriétés
Numéro CAS |
89210-97-9 |
|---|---|
Formule moléculaire |
C18H29O6P |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[4-(6-diethoxyphosphorylhexoxy)phenyl] acetate |
InChI |
InChI=1S/C18H29O6P/c1-4-22-25(20,23-5-2)15-9-7-6-8-14-21-17-10-12-18(13-11-17)24-16(3)19/h10-13H,4-9,14-15H2,1-3H3 |
Clé InChI |
CQPMPIQVDQHUPG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)OC(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




